molecular formula C24H22FN3O B11464565 2-Amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11464565
M. Wt: 387.4 g/mol
InChI Key: DHLIIEZYVXMZCQ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-Amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substituents and functional groups. Similar compounds include other aminoquinolines and fluorophenyl derivatives, which may have different biological activities and applications. The unique combination of substituents in this compound may confer specific properties that make it particularly interesting for research and development.

Properties

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22FN3O/c1-14-10-11-16(15(2)12-14)22-17(13-26)24(27)28(19-7-4-3-6-18(19)25)20-8-5-9-21(29)23(20)22/h3-4,6-7,10-12,22H,5,8-9,27H2,1-2H3

InChI Key

DHLIIEZYVXMZCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N)C

Origin of Product

United States

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